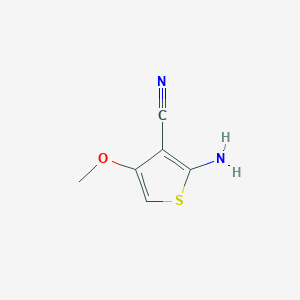

2-Amino-4-methoxythiophene-3-carbonitrile

説明

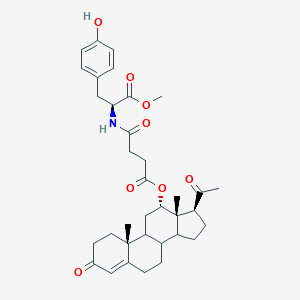

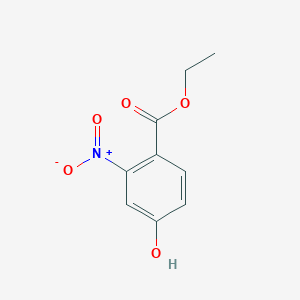

“2-Amino-4-methoxythiophene-3-carbonitrile” is a chemical compound with the molecular formula C6H6N2S . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminothiophene-3-carbonitrile derivatives, has been studied using high-speed vibration milling . This method uses the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield .Molecular Structure Analysis

The molecular weight of “2-Amino-4-methoxythiophene-3-carbonitrile” is 138.19 . The InChI code is 1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 .Chemical Reactions Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling has been studied . This method has advantages in terms of short reaction time and facile conditions .Physical And Chemical Properties Analysis

“2-Amino-4-methoxythiophene-3-carbonitrile” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point is 311.4°C at 760 mmHg .科学的研究の応用

Chemical Reactions and Synthesis : Gewald and colleagues (1991) reported that 2-aminothiophene-3-carbonitriles react with phenyl isothiocyanate to produce substituted dithieno-[2′,3′:4,3][2′,3′:8,9]pyrimido[3,4-a]pyrimid-7-thi (Gewald, Jeschke, & Gruner, 1991). Rao et al. (2013) developed a one-pot method for the efficient synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles using transesterification of trimethylorthoacetate (Rao, Balakumar, Narayana, Kishore, Rajwinder, & Rao, 2013).

Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing excellent antimicrobial activity (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Antitumor Applications : Khalifa and Algothami (2020) found that novel 2-aminothiophene derivatives show potential as antitumor agents against hepatocellular carcinoma and mammary gland breast cancer, comparing favorably with Doxorubicin (Khalifa & Algothami, 2020).

Mass Spectrometry Analysis : Klyba et al. (2018) studied the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization, revealing fragmentation influenced by amino groups (Klyba, Nedolya, Sanzheeva, & Tarasova, 2018).

Cytotoxic Activities and DNA Interaction : A study by El Gaafary et al. (2021) showed that a synthesized compound had promising cytotoxic activities against human cancer cell lines and strong interaction with DNA methyltransferase 1 (El Gaafary, Syrovets, Mohamed, Elhenawy, El-Agrody, Amr, Ghabbour, & Almehizia, 2021).

Textile Applications : Sabnis and Rangnekar (1989) reported that azo benzo[b]thiophene derivatives, which could be related to 2-Amino-4-methoxythiophene-3-carbonitrile, show good coloration and fastness properties as disperse dyes for polyester in textiles (Sabnis & Rangnekar, 1989).

Safety And Hazards

特性

IUPAC Name |

2-amino-4-methoxythiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-9-5-3-10-6(8)4(5)2-7/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXIEAJFBRDLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxythiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)